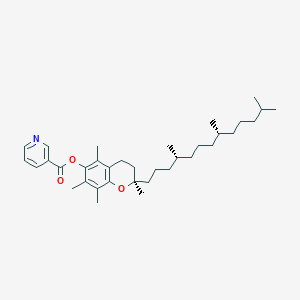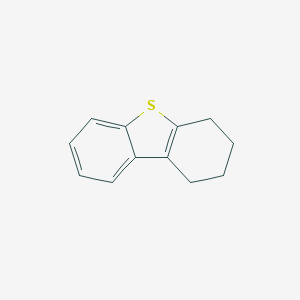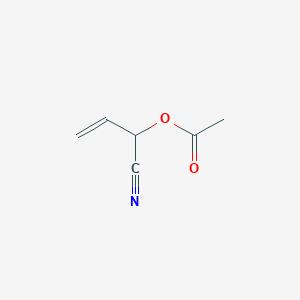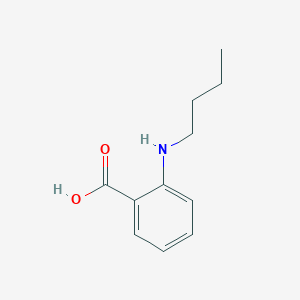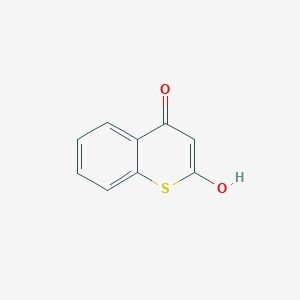
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phospholane, which is a heterocyclic compound containing a five-membered ring with one phosphorus atom and four carbon atoms. The addition of bromine and ethoxy groups to the phospholane ring results in the formation of 3,4-dibromo-1-ethoxy-, 1-oxide, which has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic sites to form new bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its reactivity makes it useful in various organic reactions. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide. These include the development of new synthetic methods for the compound, the identification of its mechanism of action in organic reactions, and the exploration of its potential applications in the pharmaceutical industry. Additionally, research could focus on exploring the potential toxicity of the compound and its effects on living organisms.
In conclusion, this compound is a compound that has significant potential for use in scientific research. Its unique properties make it useful in various organic reactions, and there are several potential future directions for research involving this compound. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide can be achieved through a multistep process. The first step involves the preparation of 3,4-dibromo-1-ethoxyphospholane by reacting 3,4-dibromo-1-chlorophospholane with ethanol. The resulting product is then oxidized to form this compound using hydrogen peroxide and acetic acid.
Wissenschaftliche Forschungsanwendungen
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of cyclic phosphonates and phosphonic acid derivatives.
Eigenschaften
CAS-Nummer |
16182-88-0 |
|---|---|
Molekularformel |
C6H11Br2O2P |
Molekulargewicht |
305.93 g/mol |
IUPAC-Name |
3,4-dibromo-1-ethoxy-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C6H11Br2O2P/c1-2-10-11(9)3-5(7)6(8)4-11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
AZETVGSTMZSTDT-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)CC(C(C1)Br)Br |
Kanonische SMILES |
CCOP1(=O)CC(C(C1)Br)Br |
Synonyme |
3,4-Dibromo-1-ethoxytetrahydro-1H-phosphole 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



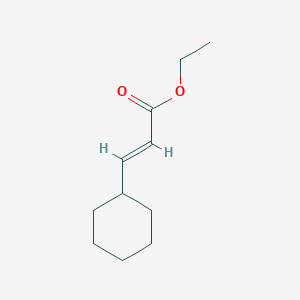

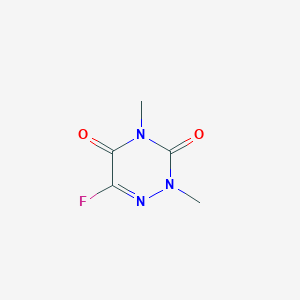



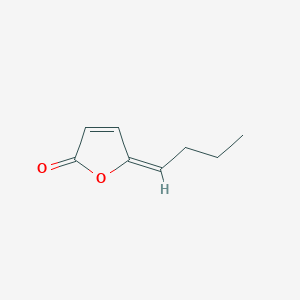

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
